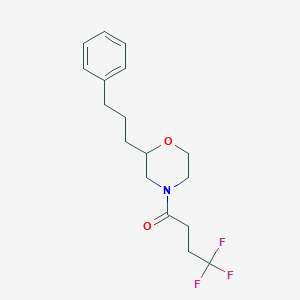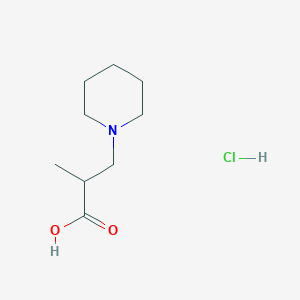
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a significant impact on various cellular processes, making it a promising candidate for the treatment of a wide range of diseases.
Mécanisme D'action
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression and has been found to be overexpressed in various types of cancer. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on various cellular processes, including cell proliferation, apoptosis, and angiogenesis. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide in lab experiments is its specificity for BRD4. This compound has been found to have minimal off-target effects, making it a reliable tool for studying the role of BRD4 in cellular processes. However, one limitation of using this compound is its relatively low potency compared to other BRD4 inhibitors.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Another area of research is in the development of more potent BRD4 inhibitors that can be used for therapeutic purposes. Additionally, the role of BRD4 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide involves a multi-step process that begins with the preparation of 2-chlorobenzonitrile. This compound is then reacted with 1,2,4-triazole to form 2-chloro-5-(1H-1,2,4-triazol-3-yl)benzonitrile. The final step involves the reaction of this intermediate with pyrrolidine-1-carboxylic acid amide to form this compound.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-1H-1,2,4-triazol-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been found to have a significant impact on cellular processes such as cell proliferation, apoptosis, and angiogenesis.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-11-4-2-1-3-10(11)9-5-6-19(7-9)13(20)17-12-15-8-16-18-12/h1-4,8-9H,5-7H2,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSYRSDQGBEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)


![ethyl N-methyl-N-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6107490.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,3-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6107497.png)
![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6107503.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)
![4-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6107538.png)
![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)
![2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol](/img/structure/B6107557.png)